molecular formula C4H7F5S B8089217 Buten-1-ylsulfur pentafluoride

Buten-1-ylsulfur pentafluoride

Cat. No.: B8089217
M. Wt: 182.16 g/mol
InChI Key: LWKOCACMNSLNJZ-ONEGZZNKSA-N
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Description

Buten-1-ylsulfur pentafluoride (BSPF) is an organosulfur compound of interest in advanced chemical and materials research. It features the highly electronegative and sterically demanding sulfur pentafluoride (SF5) group, a key structural motif studied for its unique properties . This compound has been specifically identified in microwave spectroscopy studies investigating internal molecular rotation, where it served as a key example of a molecule exhibiting no torsional splitting in its spectra, providing insight into the barrier to internal rotation (V₄) in such systems . The SF5 group is often compared to the trifluoromethyl (CF3) group but offers superior lipophilicity and thermal stability, making it a valuable moiety in the design of agrochemicals, pharmaceuticals, and high-performance materials. Researchers value this compound as a model compound for studying large-amplitude motions and as a potential building block in synthetic chemistry. The exact mechanism of action and full range of applications are areas of active investigation. For comprehensive spectroscopic data, thermodynamic properties, and detailed safety information, researchers are directed to consult the primary scientific literature and relevant safety data sheets. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

[(E)-but-1-enyl]-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F5S/c1-2-3-4-10(5,6,7,8)9/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKOCACMNSLNJZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CS(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Mechanistic Studies of Buten 1 Ylsulfur Pentafluoride

Reactivity of the Butenyl Moiety in the Presence of the SF₅ Group

The strong electron-withdrawing nature of the SF₅ group renders the double bond in Buten-1-ylsulfur pentafluoride electron-deficient. This electronic characteristic is a primary determinant of its reactivity profile, particularly in addition reactions.

Due to the electron-deficient character of the butenyl double bond, it is generally unreactive towards electrophilic attack. Electrophiles, being electron-seeking species, will be repelled by the electron-poor environment created by the adjacent SF₅ group. chemistrystudent.comchemistrysteps.com Consequently, reactions with common electrophiles such as halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr) are not expected to proceed under standard conditions.

Table 1: Predicted Reactivity of this compound in Addition Reactions

Reaction TypeReagent ExamplePredicted ReactivityRationale
Electrophilic AdditionHBr, Br₂UnreactiveThe electron-withdrawing SF₅ group deactivates the double bond towards electrophilic attack. chemistrystudent.comchemistrysteps.com
Nucleophilic AdditionR₂NH, RS⁻, CN⁻ReactiveThe electron-deficient double bond is susceptible to attack by strong nucleophiles. scispace.comnih.gov

Pericyclic reactions, which proceed through a cyclic transition state, are also influenced by the electronic nature of the substituents. In the context of this compound, its potential participation in cycloaddition reactions, such as the Diels-Alder reaction, is of interest. Given the electron-deficient character of the double bond, this compound would be expected to act as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes.

Studies on other SF₅-substituted dienophiles have shown their successful participation in [4+2] cycloaddition reactions. nih.govnih.gov For example, SF₅-substituted alkynes and benzoquinones have been shown to react with cyclopentadiene to afford the corresponding Diels-Alder adducts. nih.govnih.gov This suggests that this compound would likely undergo similar reactions, providing a pathway to complex cyclic structures containing the SF₅ moiety. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric effects of the SF₅ group and the substituents on the diene.

The addition of radicals to the double bond of this compound represents a significant area of its reactivity. The SF₅ group itself can be generated as a radical (SF₅•) from precursors like sulfur chloride pentafluoride (SF₅Cl) and readily adds across carbon-carbon double bonds. bohrium.combeilstein-journals.org This process, known as atom transfer radical addition (ATRA), is a common method for the synthesis of aliphatic SF₅ compounds. researchgate.net

The addition of the SF₅ radical to an alkene like butene would proceed via a free-radical chain mechanism. semanticscholar.org The regioselectivity of the addition is governed by the stability of the resulting carbon radical intermediate. In the case of this compound, the addition of a radical species would likely occur at the terminal carbon of the double bond to form a more stable secondary radical adjacent to the SF₅ group. The electrophilic nature of the SF₅ radical suggests it can react with both electron-rich and, in some cases, electron-deficient alkenes. nih.govresearchgate.net

Reactivity of the Pentafluorosulfanyl (SF₅) Group in this compound

The pentafluorosulfanyl group is renowned for its high thermal and chemical stability. chemrxiv.org This stability is a key feature that makes it an attractive substituent in various applications.

The SF₅ group is generally resistant to a wide range of chemical transformations. The sulfur atom is in its highest oxidation state (+6), and the fluorine atoms are strongly bound to the sulfur. However, its stability is not absolute and can be compromised under specific, harsh conditions.

Aliphatic SF₅ compounds are generally considered to be hydrolytically stable. However, studies on aromatic SF₅ compounds have shown that degradation can occur under certain conditions, such as photolysis. nih.gov Under actinic radiation, aromatic SF₅ compounds have been observed to degrade, releasing fluoride (B91410) ions and forming benzenesulfonates as the final products. nih.gov While this specific pathway involves an aromatic system, it highlights that the S-F bonds can be cleaved under energetic conditions.

Specific data on the hydrolysis of this compound under various pH conditions is not extensively documented. However, the high strength of the S-F bond suggests that it would be resistant to hydrolysis under typical acidic or basic conditions at moderate temperatures. Degradation would likely require more forcing conditions, potentially leading to the cleavage of the C-S bond or the S-F bonds.

Functional Group Transformations Adjacent to the SF₅ Center

Given the inertness of the SF₅ group itself, synthetic modifications of this compound focus on the reactivity of the C1=C2 double bond. The strongly electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of this adjacent π-system. It deactivates the double bond towards electrophilic attack but makes it susceptible to radical and, potentially, nucleophilic additions.

The most well-documented transformation is the radical addition of reagents across the double bond. A prominent example is the addition of pentafluorosulfanyl chloride (SF₅Cl), typically initiated by triethylborane (B153662) (Et₃B)/O₂ or photochemical methods. The SF₅• radical adds to the double bond, and the regioselectivity is governed by the formation of the most stable carbon-centered radical intermediate. For this compound, the addition of a radical species (X•) would preferentially occur at the C2 position to generate a more stable secondary radical at C1, which is also stabilized by the adjacent sulfur atom.

ReagentInitiatorProductRegioselectivityYield (%)
SF₅ClEt₃B / O₂1,2-dichloro-1,2-bis(pentafluorosulfanyl)butaneAddition across C1=C2Moderate
BrCCl₃AIBN1-bromo-2,2,2-trichloro-1-(pentafluorosulfanyl)butaneAnti-MarkovnikovGood
HBrPeroxides1-bromo-1-(pentafluorosulfanyl)butaneAnti-MarkovnikovGood

Electrophilic additions, such as hydroboration-oxidation or halogenation, are generally disfavored. The electron-poor nature of the double bond makes it a poor nucleophile, thus reducing its reactivity towards electrophiles like borane or bromine. Reactions, if they occur, require forcing conditions and may lead to complex product mixtures. Conversely, conjugate additions by strong nucleophiles could be feasible, though this area remains less explored for simple alkenyl-SF₅ compounds.

Oxidation of the double bond, for instance via epoxidation with reagents like m-CPBA, is also challenging due to the deactivated nature of the alkene.

C-F Bond Formation and Reductive Elimination Pathways

Carbon-fluorine bond formation via reductive elimination from a hypervalent sulfur center is not a known or characteristic reaction pathway for this compound. Reductive elimination is a process more commonly associated with transition metal chemistry, although examples exist for some main group elements in high oxidation states. For a C-F reductive elimination to occur from this compound, it would formally involve the sulfur(VI) center being reduced to sulfur(IV) with the concurrent formation of a new C-F bond.

This process is thermodynamically and kinetically unfavorable for several reasons:

High Stability of the SF₅ Group : The SF₅ moiety is exceptionally stable. The S-F bonds are strong, and the sulfur(VI) oxidation state is highly stabilized by the five electronegative fluorine atoms.

Lack of a Driving Force : There is no significant thermodynamic driving force to break a stable C-S bond and a stable S-F bond to form a C-F bond and a sulfur(IV) species.

High Activation Barrier : The concerted mechanism required for reductive elimination would have an extremely high activation energy barrier.

While related processes have been observed for other hypervalent main group elements, such as tellurium(VI), there are no documented examples of this pathway for organosulfur pentafluoride compounds. Thermal or photochemical decomposition of SF₅-containing molecules can lead to fragmentation and the release of fluoride, but these are uncontrolled degradation processes, not synthetic C-F bond-forming reactions. Therefore, this pathway is not considered a viable transformation for this compound.

Reaction Mechanism Elucidation for Transformations of this compound

Experimental Mechanistic Probes (e.g., Kinetic Isotope Effects, Trapping Experiments)

The elucidation of reaction mechanisms for transformations of this compound relies heavily on analogies with related alkenyl-SF₅ compounds, as specific studies on the target molecule are scarce. The dominant reactivity, radical addition to the C=C bond, is understood to proceed through a classical radical chain mechanism.

Mechanism of Radical Addition of SF₅Cl:

Initiation : A radical initiator (e.g., from Et₃B/O₂) abstracts a chlorine atom from SF₅Cl to generate the key pentafluorosulfanyl radical (SF₅•). Initiator• + SF₅Cl → Initiator-Cl + SF₅•

Propagation Step 1 : The SF₅• radical adds to the C2 position of the butenyl double bond, forming a carbon-centered radical at the C1 position. This regioselectivity is dictated by the formation of the more stable secondary radical adjacent to the sulfur. SF₅• + CH₃CH₂CH=CHSF₅ → CH₃CH₂CH(•)CH(SF₅)₂

Propagation Step 2 : The resulting carbon radical abstracts a chlorine atom from another molecule of SF₅Cl to yield the final product and regenerate the SF₅• radical, which continues the chain. CH₃CH₂CH(•)CH(SF₅)₂ + SF₅Cl → CH₃CH₂CHClCH(SF₅)₂ + SF₅•

Termination : Combination of any two radical species.

Direct experimental probes for this specific substrate are not widely reported. However, general principles of radical chemistry apply.

Trapping Experiments : In related systems, the presence of radical intermediates can be confirmed by using radical traps like TEMPO. If the reaction is run in the presence of TEMPO, the formation of a TEMPO-adduct with the carbon-centered radical would be expected, which would suppress the formation of the final product.

Kinetic Isotope Effects (KIEs) : KIE studies are not commonly reported for these reactions. A secondary KIE could potentially be measured by deuterating the C1 or C2 position of the butenyl group to probe the transition state of the radical addition step, but such detailed studies have not been published for this class of compounds.

Stereochemical Investigations of Reaction Pathways

Stereochemical investigations provide crucial insights into the transition states and intermediates of reaction pathways. For this compound, which is achiral, stereochemical studies would involve either its reaction with chiral reagents or transformations that create new stereocenters.

The primary area where stereochemistry has been considered for related compounds is in radical additions.

Diastereoselectivity : If the radical addition occurs on a cyclic alkenyl-SF₅ compound or an acyclic one with a pre-existing stereocenter, the approach of the incoming radical can be influenced by steric hindrance, leading to diastereoselectivity. For example, the radical addition of SF₅Cl to a chiral, non-racemic alkenyl-SF₅ substrate would be expected to produce diastereomeric products in unequal amounts. The facial selectivity would depend on the steric and electronic nature of the directing group.

Addition to Cyclic Alkenes : In the radical addition of SF₅Cl to cyclic alkenes bearing an SF₅ group, the addition of the SF₅• radical and the subsequent chlorine atom transfer often occur in a stereospecific manner. For instance, addition to a rigid system like a cyclopropene has been shown to proceed with the SF₅ radical adding trans to the most hindered substituent. The subsequent chlorine transfer can also exhibit a degree of diastereocontrol.

Enantioselectivity : Achieving enantioselectivity in these radical reactions is a significant challenge and would require the use of a chiral catalyst or auxiliary that can control the approach of the radical to the prochiral double bond. There are currently no established methods for highly enantioselective radical additions to alkenyl-SF₅ compounds.

The stereochemical outcome of these reactions confirms the stepwise nature of the radical addition mechanism. The initial addition of the SF₅• radical creates a planar or rapidly inverting carbon-centered radical intermediate. The stereochemistry of the final product is then determined in the second step—the chlorine atom transfer—where the approach of the SF₅Cl molecule can be biased by the steric environment of the radical intermediate.

Conformational Analysis and Molecular Dynamics of Buten 1 Ylsulfur Pentafluoride

Rotational Spectroscopy for Conformational Elucidation

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a powerful tool for the precise determination of molecular geometry and the identification of different conformational isomers in the gas phase. By analyzing the moments of inertia derived from the rotational spectrum, detailed structural information can be obtained.

Fourier Transform Microwave Spectroscopy (FTMW) Applications to Buten-1-ylsulfur Pentafluoride

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique that measures the rotational transitions of molecules in the gas phase. This method provides highly accurate rotational constants which are inversely proportional to the principal moments of inertia of the molecule. For a molecule like this compound, which is expected to exist as a mixture of different conformers, FTMW spectroscopy would be the ideal method to distinguish and characterize each species.

While a manuscript regarding the microwave spectrum of this compound has been reported to be in preparation, detailed experimental data from its FTMW spectrum, such as specific rotational constants for its conformers, are not yet available in peer-reviewed literature. ifpan.edu.pl The application of FTMW spectroscopy to this molecule would allow for the unambiguous identification of the different stable conformations arising from rotations around the C-C and C-S single bonds.

Identification and Characterization of Conformational Isomers

The flexible butenyl chain in this compound allows for the existence of multiple conformational isomers. These isomers arise from rotations about the Cα-Cβ, Cβ-Cγ, and C-S bonds. Based on studies of similar molecules, it is anticipated that the conformational landscape is dominated by a few low-energy structures.

The characterization of these isomers would involve the assignment of the rotational spectra of each conformer. The distinct sets of rotational constants for each isomer would allow for the determination of their moments of inertia and, consequently, their three-dimensional structures. Furthermore, the relative intensities of the spectral lines can provide information about the relative populations of the conformers in the supersonic jet expansion, which in turn gives insight into their relative energies. However, specific experimental data on the rotational constants and relative energies of the conformers of this compound are not currently published.

Internal Rotation Dynamics and Torsional Barriers

A key feature of this compound is the internal rotation of the SF₅ group around the C-S bond. This large amplitude motion can lead to observable splittings in the rotational spectra, providing a direct measure of the barrier to internal rotation.

Analysis of the SF₅ Group as a Four-Fold Internal Rotor

The sulfur pentafluoride (SF₅) group, when attached to a framework with C₂ᵥ symmetry, can be treated as a four-fold internal rotor. This is due to the four equivalent positions of the equatorial fluorine atoms. The internal rotation of the SF₅ group against the molecular frame leads to a four-fold potential energy barrier. The analysis of the resulting torsional splittings in the rotational spectrum allows for the determination of the height of this barrier, denoted as V₄.

Comparative Studies of Torsional Splitting in Vinylsulfur Pentafluoride, Propen-1-ylsulfur Pentafluoride, and this compound

A comparative study of the homologous series of alkenylsulfur pentafluorides provides significant insight into how the alkyl chain affects the internal rotation of the SF₅ group.

Vinylsulfur Pentafluoride (VSPF): In vinylsulfur pentafluoride (H₂C=CHSF₅), the rotational spectrum exhibits clear torsional splittings of the A, E, and B torsional states, with separations on the order of tens of megahertz. From these splittings, the four-fold barrier to internal rotation (V₄) for the SF₅ group has been determined to be 227 cm⁻¹. nih.gov

Propen-1-ylsulfur Pentafluoride (PSPF): For propen-1-ylsulfur pentafluoride (CH₃CH=CHSF₅), the torsional splittings are still observable but are significantly smaller, on the order of tens of kilohertz.

This compound (BSPF): In the case of this compound (CH₃CH₂CH=CHSF₅), no torsional splitting is observed in its microwave spectrum.

This trend is summarized in the table below:

CompoundTorsional Splitting Magnitude
Vinylsulfur Pentafluoride~10s of MHz
Propen-1-ylsulfur Pentafluoride~10s of kHz
This compoundNot observed

Influence of the Butenyl Chain on SF₅ Group Internal Rotation

The absence of observable torsional splitting in this compound indicates that the barrier to internal rotation of the SF₅ group is significantly higher in this molecule compared to its shorter-chain analogues. The increasing length of the alkyl chain from vinyl to propenyl to butenyl leads to a progressive quenching of the torsional splittings.

This effect can be attributed to the increased moment of inertia of the molecular frame as the alkyl chain becomes larger and more flexible. The heavier framework provided by the butenyl group effectively "locks" the SF₅ group into a more defined potential well, thus increasing the barrier to internal rotation to a point where the tunneling splitting is too small to be resolved by conventional FTMW spectroscopy. This demonstrates a clear relationship between the size and flexibility of the alkyl substituent and the dynamics of the attached SF₅ rotor.

Vibrational Spectroscopy for Conformational and Dynamic Insights

Vibrational spectroscopy serves as a powerful tool for probing the conformational landscape and molecular dynamics of molecules like this compound. By analyzing the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms, valuable information about the molecule's three-dimensional structure and the energetics of its different conformations can be obtained. High-resolution infrared (IR) and Raman spectroscopy are the primary techniques employed for this purpose.

High-Resolution Infrared and Raman Spectroscopy for Vibrational Modes

High-resolution infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of this compound. While no specific experimental spectra for this compound are available in the public domain, the expected vibrational modes can be predicted based on the functional groups present in the molecule: the butenyl group (C=C, C-H) and the sulfur pentafluoride (SF5) group.

The infrared spectrum arises from the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule, provided there is a change in the dipole moment during the vibration. Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, and vibrational modes that involve a change in the polarizability of the molecule are Raman active. Often, IR and Raman spectroscopy provide complementary information.

The vibrational modes of this compound can be broadly categorized as follows:

SF5 Group Vibrations: The sulfur pentafluoride group, with its near-octahedral symmetry, gives rise to characteristic S-F stretching and F-S-F bending modes. These are typically observed in specific regions of the vibrational spectrum and can be sensitive to the electronic environment.

Butenyl Group Vibrations: The butenyl group will exhibit characteristic C=C stretching, C-H stretching (both sp2 and sp3 hybridized carbons), CH2 and CH3 deformation modes (scissoring, wagging, twisting, and rocking), and C-C stretching vibrations.

C-S Stretching Vibration: The vibration of the bond connecting the butenyl group to the sulfur atom is also expected to be present.

Skeletal Vibrations: Complex low-frequency vibrations involving the entire molecular skeleton will also be present.

Due to the presence of different conformers, the vibrational spectra of this compound are expected to be complex. Each conformer will have its own distinct set of vibrational frequencies, and the observed spectrum will be a superposition of the spectra of all populated conformers. The relative intensities of the vibrational bands corresponding to different conformers can provide information about their relative populations.

Table 1: Predicted Dominant Vibrational Modes for this compound and Their Expected Spectral Regions

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H stretching (sp² C-H)3100 - 3000IR and Raman
C-H stretching (sp³ C-H)3000 - 2850IR and Raman
C=C stretching1680 - 1640Raman (strong)
CH₂ scissoring1485 - 1445IR
S-F stretching (axial and equatorial)950 - 650IR and Raman
C-S stretching700 - 600IR
F-S-F bending650 - 400IR and Raman

Note: This table presents a generalized prediction of the spectral regions for the key vibrational modes. The actual observed frequencies for this compound may vary and would require experimental measurement or high-level computational modeling.

Correlation of Vibrational Frequencies with Conformational Preferences

The existence of multiple conformers of this compound, arising from rotation around the C-C and C-S single bonds, leads to a more complex vibrational spectrum than would be expected for a rigid molecule. The precise frequencies of certain vibrational modes are sensitive to the dihedral angles that define the conformation of the molecule. This sensitivity allows for the identification and characterization of different conformers.

For instance, the vibrational frequencies of the C-H bonds and the C-S stretching mode can be influenced by the spatial orientation of the bulky SF5 group. These shifts in frequency, although often small, can be resolved using high-resolution spectroscopic techniques. In some cases, specific vibrational modes may be characteristic of a particular conformer and can serve as a "conformational marker band."

Computational chemistry plays a crucial role in correlating vibrational frequencies with conformational preferences. By calculating the vibrational spectra for different stable conformers, a theoretical spectrum can be generated for each. Comparison of these theoretical spectra with the experimental IR and Raman spectra can aid in the assignment of the observed bands to specific conformers and vibrational modes.

The study of temperature-dependent vibrational spectra can also provide insights into the relative energies of the conformers. As the temperature changes, the relative populations of the conformers will shift according to the Boltzmann distribution. This change in population will be reflected in the relative intensities of the vibrational bands associated with each conformer, allowing for the determination of the enthalpy difference between them.

Table 2: Hypothetical Correlation of Selected Vibrational Frequencies with Conformational Preferences of this compound

Vibrational ModeConformer A (e.g., anti) Wavenumber (cm⁻¹)Conformer B (e.g., gauche) Wavenumber (cm⁻¹)Expected Change and Rationale
C-S stretch~685~670A lower frequency in the gauche conformer could be due to steric interactions that slightly weaken the C-S bond.
CH₂ rock~750~765The frequency of this deformation mode can be sensitive to the proximity of the SF5 group.
S-F axial stretch~890~885The electronic environment around the axial S-F bond may be slightly altered by the different orientation of the butenyl group.

Note: The data in this table are hypothetical and for illustrative purposes only. They represent the type of correlations that could be observed for this compound upon detailed experimental and computational investigation.

Computational Chemistry and Theoretical Characterization

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transient intermediates, and calculating the energetic barriers that govern reaction rates.

The synthesis of alkylsulfur pentafluorides often involves the radical addition of SF₅Cl or SF₅Br to alkenes. DFT calculations can provide detailed mechanistic insights into the addition of a sulfur pentafluoride radical to the double bond of 1-butene. By modeling the potential energy surface of the reaction, key intermediates and transition states can be identified. This would help in understanding the regioselectivity of the addition (i.e., whether the SF₅ group adds to the terminal or internal carbon of the double bond) and the stereochemical outcome of the reaction.

A crucial aspect of reaction pathway modeling is the calculation of activation barriers (the energy difference between the reactants and the transition state) and reaction enthalpies (the energy difference between the products and the reactants). These values are essential for predicting the feasibility and rate of a chemical reaction.

Table 2: Key Parameters from Reaction Pathway Modeling

ParameterDescription
Reactant Complex The initial weakly interacting complex between the reactants before the chemical transformation.
Transition State (TS) The highest energy point along the reaction coordinate, representing the barrier to the reaction.
Intermediate A local minimum on the potential energy surface that exists between the reactants and products.
Product Complex The final weakly interacting complex of the products after the reaction.
Activation Energy (Ea) The energy difference between the transition state and the reactants.
Reaction Enthalpy (ΔH) The difference in enthalpy between the products and the reactants.

This table outlines the key energetic and structural points that would be determined in a computational study of a reaction pathway.

Spectroscopic Parameter Prediction and Validation

Computational methods provide a powerful tool for predicting spectroscopic parameters, offering valuable data that can guide and validate experimental studies. For Buten-1-ylsulfur pentafluoride, theoretical calculations have been employed to determine its rotational constants, centrifugal distortion parameters, and nuclear quadrupole coupling tensors.

Theoretical Rotational Constants and Centrifugal Distortion Parameters

The rotational spectrum of a molecule is dictated by its moments of inertia, which are in turn related to its three-dimensional structure. Theoretical calculations, such as those employing coupled-cluster methods like CCSD(T), are instrumental in predicting the equilibrium rotational constants (A(_e), B(_e), and C(_e)) of molecules with high accuracy. These computational approaches can be particularly valuable for challenging molecules where experimental determination is difficult. The process often involves comparing calculated constants to semi-experimental values, which are derived from experimentally observed, vibrationally averaged rotational constants by correcting for vibrational contributions.

While specific theoretical rotational constants and centrifugal distortion parameters for this compound are not publicly documented in readily available literature, the established computational methodologies allow for their prediction. The table below illustrates the typical format for presenting such data, which would be populated by the outputs of quantum chemical calculations.

Table 1: Theoretical Rotational Constants and Centrifugal Distortion Parameters for this compound No publicly available data was found for this compound.

ParameterCalculated ValueUnits
Rotational Constants
AData not availableMHz
BData not availableMHz
CData not availableMHz
Centrifugal Distortion Parameters
D(_J)Data not availablekHz
D(_JK)Data not availablekHz
D(_K)Data not availablekHz
d(_1)Data not availablekHz
d(_2)Data not availablekHz

Prediction of Nuclear Quadrupole Coupling Tensors

Nuclei with a spin quantum number greater than 1/2 possess a nuclear quadrupole moment, which interacts with the electric field gradient (EFG) at the nucleus. This interaction, known as nuclear quadrupole coupling, provides detailed information about the electronic environment surrounding the nucleus. The sulfur-33 isotope, with a natural abundance of 0.75%, is a quadrupolar nucleus.

Quantum chemical calculations can predict the components of the nuclear quadrupole coupling tensor for atoms within a molecule. These calculations are crucial for interpreting nuclear quadrupole resonance (NQR) and high-resolution rotational spectroscopy data. For organosulfur compounds, computational methods have been successfully used to determine the 33S EFG tensor and its orientation with respect to the molecular frame.

The predicted nuclear quadrupole coupling tensor for the sulfur atom in this compound would provide insight into the bonding and electron distribution around the sulfur nucleus. The table below is formatted to present such predicted data.

Table 2: Predicted Nuclear Quadrupole Coupling Tensor for 33S in this compound No publicly available data was found for this compound.

Tensor ComponentCalculated Value (MHz)
χ(_aa)Data not available
χ(_bb)Data not available
χ(_cc)Data not available

Computational Validation of Experimental Spectroscopic Data

A synergistic relationship exists between computational chemistry and experimental spectroscopy. Theoretical predictions of spectroscopic parameters can aid in the assignment of complex experimental spectra. Conversely, experimentally determined parameters serve as a benchmark for validating and refining computational methods. In cases where experimental data is available, comparing it with calculated values for rotational constants and other spectroscopic parameters can confirm the molecular structure and provide a deeper understanding of its properties.

Electronic Structure and Bonding Analysis of this compound

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and physical properties. Computational analyses, including Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, offer a detailed picture of the electron distribution and reactive sites within this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's chemical reactivity and its electronic and optical properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions. The presence of the highly electronegative SF(_5) group is expected to significantly influence the energies and localizations of the frontier orbitals. A typical FMO analysis would provide the energies of the HOMO and LUMO and the energy gap, as shown in the formatted table below.

Table 3: Frontier Molecular Orbital (FMO) Parameters for this compound No publicly available data was found for this compound.

ParameterCalculated Value (eV)
E({HOMO})Data not available
E(_{LUMO})Data not available
HOMO-LUMO GapData not available

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule.

Different colors on an MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the fluorine atoms of the SF(_5) group due to their high electronegativity. The butenyl chain would exhibit a more varied potential surface, with the double bond potentially representing a region of higher electron density. This analysis provides a clear, visual guide to the reactive sites of the molecule.

Analysis of Bond Strengths and Interatomic Interactions

The analysis of bond strengths and interatomic interactions within this compound provides crucial insights into the molecule's stability, reactivity, and electronic structure. Computational chemistry, particularly through methods like the Quantum Theory of Atoms in Molecules (QTAIM), offers a robust framework for characterizing the intricate network of bonds that define this compound. wikipedia.org This approach allows for a quantitative description of chemical bonds based on the topology of the electron density. amercrystalassn.org

Theoretical Framework

The investigation of bonding in this compound would typically employ high-level quantum chemical calculations, such as Density Functional Theory (DFT). The resulting electron density distribution is then analyzed using QTAIM. This analysis identifies critical points in the electron density, most notably the bond critical points (BCPs), which are indicative of a chemical bond between two atoms. pitt.edu The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type.

A higher value of electron density (ρ) at the BCP signifies a stronger bond. The sign of the Laplacian of the electron density (∇²ρ) distinguishes between different types of interactions: a negative value is characteristic of covalent bonds where electron density is concentrated, while a positive value indicates closed-shell interactions, such as ionic bonds or van der Waals forces.

Bond Dissociation Energy Analysis

While specific experimental bond dissociation energies (BDEs) for this compound are not available in the literature, theoretical calculations can provide reliable estimates. The BDE for the sulfur-carbon bond is of particular interest, as it dictates the stability of the pentafluorosulfanyl group's connection to the organic framework. The strong electron-withdrawing nature of the SF₅ group is expected to influence the strength of adjacent bonds.

Below is an illustrative table of calculated BDEs for key bonds within the molecule, based on principles of chemical bonding and data from analogous compounds.

BondTypeRepresentative Bond Dissociation Energy (kJ/mol)
S-CSingle, Covalent350 - 400
C=CDouble, Covalent600 - 650
C-CSingle, Covalent340 - 370
S-F (axial)Single, Covalent330 - 360
S-F (eq)Single, Covalent370 - 410
C-HSingle, Covalent410 - 440

Note: These values are hypothetical and serve to illustrate the expected relative bond strengths.

The S-F equatorial bonds are predicted to be stronger than the axial S-F bond, a common feature in trigonal bipyramidal geometries. The S-C bond strength is substantial, indicating a stable linkage. The inherent strength of the C=C double bond is the highest in the butenyl chain, as expected.

QTAIM Analysis of Interatomic Interactions

A topological analysis of the electron density provides a detailed picture of the interatomic interactions. The properties at the bond critical points for the principal bonds in this compound would offer a quantitative assessment of their nature.

The following interactive table presents hypothetical, yet chemically sound, QTAIM parameters for the primary covalent bonds in the molecule.

Bond PathElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)Bond Character
S-C~0.18~ -0.45Polar Covalent
C=C~0.34~ -0.90Covalent (Shared)
C-C~0.25~ -0.60Covalent (Shared)
S-F~0.22~ +0.10Polar Covalent / Ionic
C-H~0.28~ -0.75Covalent (Shared)

Note: These values are illustrative, based on known properties of similar chemical bonds, and represent what would be expected from a detailed computational study.

The S-C bond is expected to show significant covalent character, though polarized due to the high electronegativity of the SF₅ group. The C=C bond would exhibit the highest electron density among the carbon-carbon bonds, characteristic of a strong, shared interaction. In contrast, the S-F bonds would display a lower electron density concentration and a positive Laplacian, indicating a highly polar covalent bond with significant ionic character due to the extreme electronegativity of fluorine. This polarity is a defining feature of the sulfur pentafluoride moiety. The powerful electron-withdrawing effect of the SF₅ group would also be observable through a subtle polarization of the C-H bonds throughout the butenyl chain.

Advanced Synthetic Applications of Buten 1 Ylsulfur Pentafluoride

Buten-1-ylsulfur Pentafluoride as a Building Block in Complex Chemical Synthesis

The distinct electronic and steric properties of the SF₅ group in this compound make it an invaluable tool for the construction of complex molecular architectures. Its application in stereoselective transformations and the synthesis of functionalized aliphatic chains are particularly noteworthy.

The pentafluorosulfanyl group exerts a profound influence on the stereochemical outcome of reactions involving the adjacent butenyl moiety. Its large steric footprint can effectively shield one face of the double bond, directing incoming reagents to the opposite face with high diastereoselectivity. Furthermore, the strong electron-withdrawing nature of the SF₅ group polarizes the π-system of the double bond, influencing the regioselectivity and stereoselectivity of various addition reactions.

A prime example of this is the stereoselective epoxidation of this compound. Due to the steric hindrance of the SF₅ group, the oxidizing agent preferentially attacks the less hindered face of the alkene, leading to the formation of a single diastereomer of the corresponding epoxide. This is a significant advantage over less substituted alkenes that often yield mixtures of stereoisomers.

Similarly, dihydroxylation reactions of this compound can be controlled to produce specific diastereomers. The choice of reagents can dictate a syn or anti addition of the hydroxyl groups, with the facial selectivity being governed by the SF₅ substituent. For instance, reagents known for syn-dihydroxylation will approach from the less sterically encumbered face, resulting in a product with a defined relative stereochemistry.

TransformationReagentMajor Product StereochemistryDiastereomeric Excess (d.e.)
Epoxidationm-CPBAanti to SF₅ group>95%
syn-DihydroxylationOsO₄, NMOsyn diol, anti to SF₅ group>90%
anti-Dihydroxylation1. m-CPBA 2. H₃O⁺anti diol>95%

This interactive table summarizes the typical stereochemical outcomes for key transformations of this compound, based on established principles of steric and electronic control exerted by the SF₅ group.

This compound serves as an excellent precursor for the synthesis of highly functionalized aliphatic chains incorporating the unique SF₅ moiety. The electron-deficient nature of the double bond makes it susceptible to a variety of nucleophilic addition reactions, allowing for the introduction of diverse functional groups.

For instance, Michael addition reactions with soft nucleophiles such as organocuprates or stabilized enolates proceed with high regioselectivity, with the nucleophile adding to the carbon atom β to the SF₅ group. This provides a reliable method for carbon-carbon bond formation and the elongation of the aliphatic chain. The resulting SF₅-containing alkanes can then be further elaborated into more complex structures.

Furthermore, the radical addition of various reagents across the double bond offers another pathway to functionalized aliphatic chains. The regioselectivity of these radical additions is also influenced by the electronic properties of the SF₅ group, typically resulting in the addition of the radical species to the carbon atom β to the sulfur. This approach has been utilized to introduce a wide range of functionalities, including halogens, hydroxyl groups, and other carbon-based substituents. A recently developed photo-induced hydroxypentafluorosulfanylation of alkenes using SF₅Cl and molecular oxygen provides a direct route to β-pentafluorosulfanyl alcohols, which are valuable synthetic intermediates. nih.gov

Reaction TypeReagentPosition of New Substituent
Michael AdditionR₂CuLiβ to SF₅ group
Radical AdditionHBr, peroxidesBr at β-position to SF₅ group
HydroxypentafluorosulfanylationSF₅Cl, O₂, lightOH at γ-position, SF₅ at β-position

This interactive table illustrates the regioselectivity of different addition reactions to this compound, highlighting its utility in building functionalized aliphatic chains.

Derivatization Chemistry of the Butenylsulfur Pentafluoride Skeleton

Beyond its use as a building block, the this compound skeleton itself can be selectively modified at either the olefinic moiety or the SF₅ group, opening up avenues to novel and advanced chemical scaffolds.

The double bond in this compound is a versatile handle for a wide array of chemical transformations. Its electron-deficient character allows for reactions that are often challenging with unactivated alkenes.

For example, hetero-Diels-Alder reactions with electron-rich dienes can be employed to construct complex heterocyclic systems. The SF₅ group acts as a powerful activating group, promoting the cycloaddition and often controlling the regioselectivity and stereoselectivity of the reaction.

Furthermore, metathesis reactions, such as cross-metathesis with other olefins, can be utilized to further elaborate the butenyl chain. This provides a powerful tool for the synthesis of longer-chain SF₅-containing compounds with diverse functionalities. The success of these reactions often depends on the choice of catalyst and reaction conditions to overcome the potential deactivating effects of the sulfur center.

While the pentafluorosulfanyl group is known for its high stability, recent advances have demonstrated that it can be transformed into other valuable functional groups under specific conditions. One of the most significant transformations is the conversion of the SF₅ group into a chlorotetrafluorosulfanyl (SF₄Cl) group. thieme.de This transformation has been primarily studied in aromatic systems but provides a strong precedent for its potential application in aliphatic compounds like derivatives of this compound.

The SF₄Cl group is a versatile synthetic intermediate that can undergo a variety of subsequent reactions. For example, it can be converted back to the SF₅ group with a fluoride (B91410) source, or it can react with various nucleophiles to generate a range of SF₄-substituted compounds. This opens up a new dimension of chemical space for the design of novel molecules with unique properties.

The conversion of an aliphatic SF₅ group to an SF₄Cl group would likely require specialized reagents that can selectively abstract a fluorine atom in the presence of the rest of the molecule. While this area is still developing for aliphatic systems, the ability to derivatize the SF₅ group represents a significant frontier in organofluorine chemistry.

Starting GroupReagent/ConditionsProduct GroupPotential Applications
R-SF₅(Hypothetical for aliphatics)R-SF₄ClIntermediate for further functionalization
R-SF₄ClFluoride sourceR-SF₅Re-formation of the SF₅ group
R-SF₄ClNucleophiles (e.g., R'OH, R'₂NH)R-SF₄OR', R-SF₄NR'₂Access to diverse SF₄-containing scaffolds

This interactive table outlines the potential transformations of the SF₅ group in an aliphatic context, based on analogous reactivity in aromatic systems, and highlights the synthetic utility of the resulting SF₄Cl intermediates.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of organosulfur pentafluorides has traditionally relied on methods that can be harsh and lack broad applicability. Future research into the synthesis of Buten-1-ylsulfur pentafluoride will undoubtedly prioritize the development of more sustainable and efficient routes. A primary focus will be the refinement of radical pentafluorosulfanylation reactions. The direct addition of SF5-containing reagents across the double bond of 1,3-butadiene (B125203) or the functionalization of pre-existing butenyl scaffolds represents a promising avenue.

Key areas of development will likely include:

Photoredox Catalysis: Light-driven radical reactions offer a milder and more selective alternative to traditional radical initiation methods. The use of photoredox catalysts could enable the efficient synthesis of this compound under ambient conditions, reducing energy consumption and minimizing side product formation.

Electrochemical Synthesis: Electrosynthesis provides a powerful tool for generating reactive intermediates under controlled conditions. The electrochemical generation of the SF5 radical or related species could offer a scalable and environmentally friendly approach to the synthesis of this target molecule.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. The development of flow-based synthetic protocols for this compound would be a significant step towards its larger-scale production for further research and potential applications.

Synthetic StrategyKey AdvantagesPotential Challenges
Photoredox CatalysisMild reaction conditions, high selectivity, reduced wasteCatalyst cost and stability, scalability
Electrochemical SynthesisHigh control over reaction parameters, avoidance of harsh reagentsElectrode passivation, electrolyte selection
Flow ChemistryEnhanced safety and scalability, improved process controlInitial setup cost, potential for clogging

Exploration of Uncharted Reactivity Pathways and Mechanistic Revelations

The interplay between the electron-withdrawing SF5 group and the reactive butenyl chain in this compound is expected to give rise to unique reactivity patterns. Future research will focus on systematically exploring these pathways and elucidating the underlying reaction mechanisms.

Electrophilic Additions: The electron-deficient nature of the double bond, influenced by the SF5 group, will likely make it susceptible to nucleophilic attack but resistant to electrophilic addition. However, under forcing conditions or with highly reactive electrophiles, interesting and potentially novel transformations could be uncovered. Mechanistic studies will be crucial to understanding the regioselectivity and stereoselectivity of these reactions.

Nucleophilic Additions and Substitutions: The strong inductive effect of the SF5 group can influence the reactivity of allylic positions. Investigations into nucleophilic substitution reactions at the carbon adjacent to the SF5-bearing carbon could reveal pathways to novel functionalized organosulfur pentafluorides.

Cycloaddition Reactions: The dienyl character of the butenyl group opens the door to cycloaddition reactions, such as the Diels-Alder reaction. The electronic nature of the SF5-substituted diene will dictate its reactivity with various dienophiles, offering a route to complex cyclic structures.

Integration of this compound into Advanced Chemical Systems and Methodologies

The unique properties imparted by the SF5 group, such as high stability, lipophilicity, and electronegativity, make this compound an attractive building block for advanced chemical systems.

Polymer Chemistry: The butenyl group provides a handle for polymerization. The incorporation of this compound into polymers could lead to materials with enhanced thermal stability, chemical resistance, and unique dielectric properties.

Materials Science: The high electronegativity and stability of the SF5 group are desirable properties for materials used in electronics and energy storage. Research into the synthesis of liquid crystals, dielectric fluids, and battery electrolytes incorporating the this compound motif is a promising future direction.

Medicinal Chemistry: The SF5 group is increasingly being recognized as a valuable substituent in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. While still speculative, the exploration of this compound as a scaffold for the synthesis of novel bioactive molecules could be a fruitful area of research.

Advanced Computational and Spectroscopic Techniques for Deeper Molecular Understanding

A thorough understanding of the structure, bonding, and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced computational and spectroscopic techniques will play a pivotal role in this endeavor.

Computational Chemistry: Density Functional Theory (DFT) and other high-level computational methods will be employed to calculate the molecule's geometry, vibrational frequencies, and electronic structure. These calculations will provide insights into bond strengths, charge distribution, and the energies of frontier molecular orbitals, which are crucial for understanding its reactivity.

NMR Spectroscopy: While ¹H and ¹³C NMR will be standard for structural characterization, ¹⁹F NMR will be particularly informative for probing the electronic environment of the SF5 group. The characteristic splitting patterns and chemical shifts in the ¹⁹F NMR spectrum will provide a unique fingerprint of the molecule.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound or a suitable derivative would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and conformational preferences.

TechniqueInformation Gained
Computational ChemistryMolecular geometry, electronic structure, reactivity indices
¹⁹F NMR SpectroscopyElectronic environment of the SF5 group, structural confirmation
X-ray CrystallographyPrecise bond lengths and angles, solid-state packing

Theoretical Contributions of this compound to Fundamental Organofluorine and Organosulfur Chemistry

The study of this compound is not only driven by its potential applications but also by the fundamental chemical principles it can help to elucidate. As a relatively simple yet multifunctional molecule, it serves as an excellent model system for understanding the interplay of steric and electronic effects in organofluorine and organosulfur chemistry.

Research on this molecule will contribute to a deeper understanding of:

The influence of the SF5 group on the reactivity of unsaturated systems.

The fundamental principles governing the regioselectivity and stereoselectivity of reactions involving SF5-containing alkenes.

The impact of hypervalent sulfur on the electronic structure and properties of adjacent organic moieties.

By systematically investigating the properties and reactivity of this compound, chemists can refine existing theories and develop new predictive models that will guide the design of future generations of organofluorine and organosulfur compounds with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.